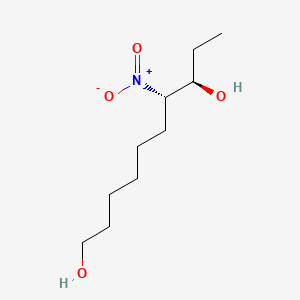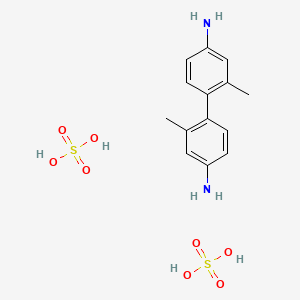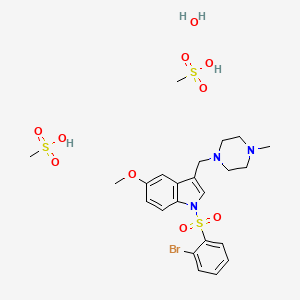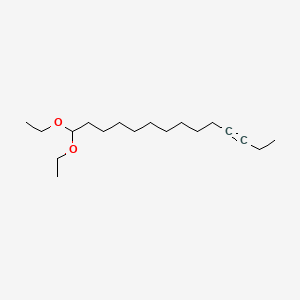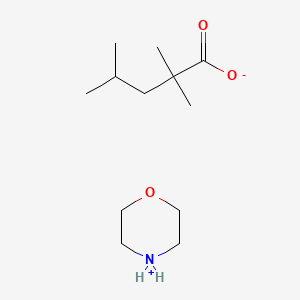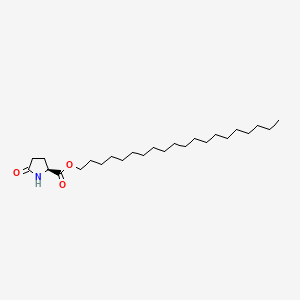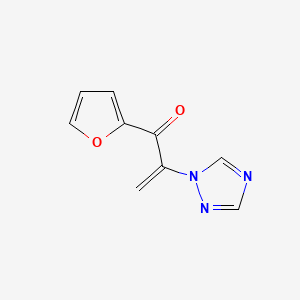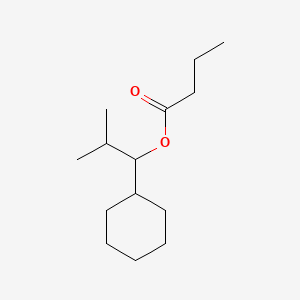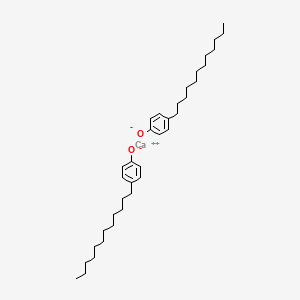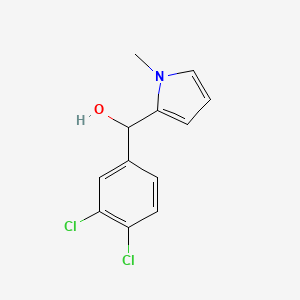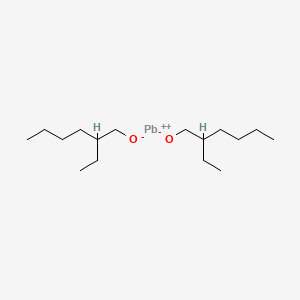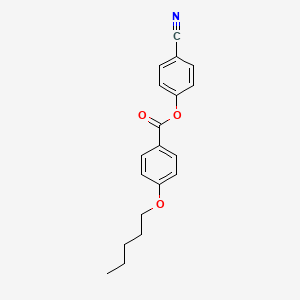
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is an organic compound with the molecular formula C19H19NO3. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 4-cyanophenyl ester group and a pentyloxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester can undergo various chemical reactions, including:
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-(pentyloxy)benzoic acid or 4-(pentyloxy)benzaldehyde.
Reduction: Formation of 4-(pentyloxy)-4-aminophenyl ester.
Substitution: Formation of various substituted esters or amides.
Applications De Recherche Scientifique
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The cyano group may also play a role in modulating the compound’s activity by forming hydrogen bonds or participating in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-ethyl-, 4-cyanophenyl ester
- Benzoic acid, 4-butyl-, 4-cyanophenyl ester
- Benzoic acid, 4-cyano-, phenyl ester
Uniqueness
Benzoic acid, 4-(pentyloxy)-, 4-cyanophenyl ester is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
50649-73-5 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H19NO3/c1-2-3-4-13-22-17-11-7-16(8-12-17)19(21)23-18-9-5-15(14-20)6-10-18/h5-12H,2-4,13H2,1H3 |
Clé InChI |
FPLRAAAFXGKWLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



